(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiadiazole ring, and a pyrrolidine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidine-2,3-dione core under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
NH4S and NH4S2: Compounds with similar sulfur-containing structures but different elemental compositions.
Uniqueness
The uniqueness of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione lies in its combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17N3O4S2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-1-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H17N3O4S2/c1-3-11-29-21-23-22-20(30-21)24-16(13-8-6-12(2)7-9-13)15(18(26)19(24)27)17(25)14-5-4-10-28-14/h3-10,16,26H,1,11H2,2H3 |
InChI Key |
VXWWXUJYKNMVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SCC=C)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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